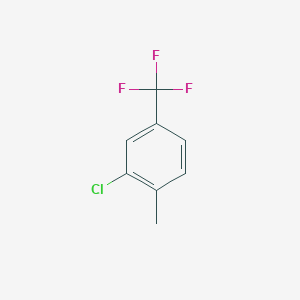

2-Chloro-1-methyl-4-(trifluoromethyl)benzene

概述

描述

2-Chloro-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6ClF3. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methyl group, and a trifluoromethyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects and its influence on the compound’s reactivity and stability.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-4-(trifluoromethyl)benzene can be achieved through various methods. One common approach involves the Friedel-Crafts alkylation of 2-chloro-1-methylbenzene with trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the direct trifluoromethylation of 2-chloro-1-methylbenzene using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This reaction can be catalyzed by transition metals like copper or palladium, and it often requires the use of a base to facilitate the formation of the trifluoromethyl radical.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction by-products.

化学反应分析

Characterization Data

| Property | Value | Citation |

|---|---|---|

| Molecular Formula | C8H6ClF3 | |

| Molecular Weight | 194.581 g/mol | |

| ¹⁹F NMR (CF3 group) | δ -61.49 ppm | |

| GC-MS (M+ ion) | m/z 194.5 | |

| ¹H NMR (methyl group) | δ 2.45–2.55 ppm (s) |

Key Reaction Mechanisms

3.1 Electrophilic Aromatic Substitution

-

Nitration : Hindered by deactivating CF3 and Cl groups. No reported nitration products due to reduced ring reactivity .

-

Bromination : Unlikely under standard conditions due to existing substitution . Forced substitution could occur at position 5 (meta to CF3) .

3.2 Nucleophilic Aromatic Substitution

-

Chloride Substitution : Position 2 Cl may undergo nucleophilic replacement under strong base (e.g., KOtBu) in polar aprotic solvents. Conditions: 80–90°C for 15–20 hours .

-

Example :

3.3 Defluorination

-

In superacid (CF3SO3H), CF3 undergoes ionization to form carbocations. Dimerization or C-F bond cleavage possible, forming intermediates like 49 (X=F) .

Reaction Conditions and Yields

| Reaction | Conditions | Yield | Citation |

|---|---|---|---|

| Chlorination | FeCl3, Cl2, 80–90°C |

科学研究应用

Chemistry

2-Chloro-1-methyl-4-(trifluoromethyl)benzene serves as a crucial building block in organic synthesis. Its trifluoromethyl group enhances the biological activity and stability of synthesized compounds, making it valuable in developing pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound may affect cellular processes, including enzyme function and cellular proliferation. Studies have shown that it can influence apoptosis, highlighting its potential in biological research.

Medicine

Derivatives of this compound are being investigated for their therapeutic properties. Notably, compounds with similar structures have demonstrated anti-inflammatory and anticancer activities, suggesting potential applications in drug development .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals, including solvents and intermediates for synthesizing other fluorinated compounds. It is also found in various consumer products such as fabric stain removers, rust inhibitors, and coatings .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enhances stability and biological activity |

| Biology | Study of cellular processes | Affects enzyme function and apoptosis |

| Medicine | Anti-inflammatory and anticancer drug candidates | Potential therapeutic properties |

| Industry | Solvents, coatings, consumer products | Used in stain removers and rust inhibitors |

Case Studies

Case Study 1: Biological Activity Assessment

A study evaluated the effects of this compound on cellular proliferation. Results indicated a dose-dependent response affecting cell viability and apoptosis pathways, underscoring its relevance in cancer research.

Case Study 2: Industrial Application Evaluation

An evaluation conducted by the Australian Industrial Chemicals Introduction Scheme highlighted the use of this compound in various industrial applications. The assessment noted its role as a solvent in fabric stain removal products and its potential human health risks associated with exposure .

作用机制

The mechanism of action of 2-Chloro-1-methyl-4-(trifluoromethyl)benzene is influenced by the presence of the trifluoromethyl group, which enhances the compound’s electron-withdrawing properties. This effect can stabilize negative charges on adjacent atoms, making the compound more reactive in certain chemical reactions. The chlorine atom and methyl group also contribute to the compound’s reactivity by influencing the electron density on the benzene ring.

相似化合物的比较

Similar Compounds

2-Chloro-1-methylbenzene: Lacks the trifluoromethyl group, resulting in different reactivity and stability.

4-Chloro-1-methyl-2-(trifluoromethyl)benzene: Positional isomer with different substitution pattern, leading to variations in chemical properties.

2-Chloro-1-methyl-4-(difluoromethyl)benzene: Contains a difluoromethyl group instead of a trifluoromethyl group, affecting its electron-withdrawing ability.

Uniqueness

2-Chloro-1-methyl-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical properties compared to similar compounds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.

生物活性

2-Chloro-1-methyl-4-(trifluoromethyl)benzene, also known as a trifluoromethyl-substituted aromatic compound, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications in pharmacology and toxicology based on diverse research findings.

- Molecular Formula : C8H7ClF3

- Molecular Weight : 180.55 g/mol

- Structure :

- The compound features a chloromethyl group and a trifluoromethyl group attached to a benzene ring, which significantly influences its reactivity and biological interactions.

Target Interactions

This compound is known to interact with various enzymes and receptors. Similar compounds typically engage in:

- Enzyme Inhibition : Compounds with trifluoromethyl groups often exhibit inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase, which are crucial in neurotransmission and metabolic processes .

- Receptor Binding : The presence of the trifluoromethyl group can enhance binding affinity to certain receptors, potentially altering cellular signaling pathways .

Biochemical Pathways

The compound is hypothesized to influence several biochemical pathways:

- Xenobiotic Metabolism : It may modulate pathways involved in the metabolism of xenobiotics, impacting detoxification processes in the liver.

- Cellular Processes : Research indicates that similar compounds can affect cellular proliferation and apoptosis, suggesting potential applications in cancer therapy .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance:

- In vitro assays demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including HCT116 and HePG2, with IC50 values ranging from 12.4 to 52.1 μM .

Enzyme Activity Modulation

The biological activity of this compound includes:

- Inhibition of Carbonic Anhydrase : Studies have shown that similar compounds can inhibit carbonic anhydrase activity, affecting physiological processes such as respiration and acid-base balance .

- Effects on Acetylcholinesterase : The compound may exhibit inhibitory effects on acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which could have implications for neurodegenerative diseases .

Acute Toxicity

Research indicates that high concentrations of this compound can produce narcotic effects. In animal studies:

- The reported concentration producing a threefold increase in lymphocyte proliferation (EC3) was found to be 31.8%, indicating a weak sensitization potential .

Chronic Exposure Effects

Long-term exposure studies reveal:

- Minimal to mild hypertrophy of hepatocytes and nephropathy at high doses (≥50 mg/kg bw/day), suggesting a need for caution regarding chronic exposure .

Case Studies and Research Findings

属性

IUPAC Name |

2-chloro-1-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-2-3-6(4-7(5)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBMOEZTWZVXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507697 | |

| Record name | 2-Chloro-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74483-47-9 | |

| Record name | 2-Chloro-1-methyl-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74483-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。